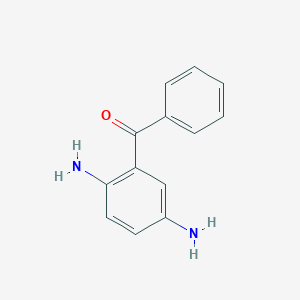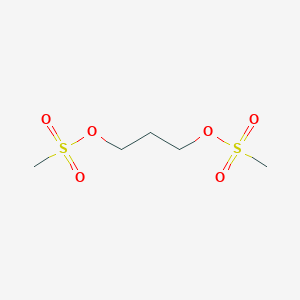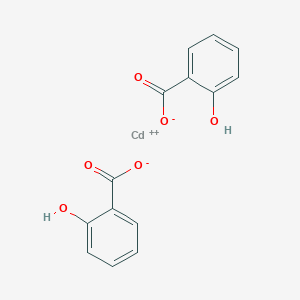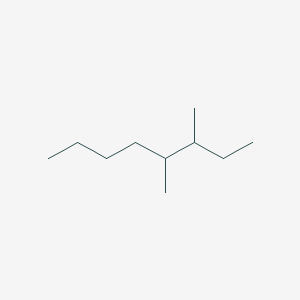
3,4-Dimethyloctan
Übersicht
Beschreibung
3,4-Dimethyloctane is a hydrocarbon molecule that is part of the alkane family, which consists of saturated compounds containing only single bonds between carbon atoms. While the provided papers do not directly discuss 3,4-dimethyloctane, they do provide insights into the synthesis, molecular structure, and properties of related compounds, which can be used to infer certain aspects about 3,4-dimethyloctane.
Synthesis Analysis
The synthesis of organic compounds often involves multi-step reactions that selectively form the desired molecular framework. For instance, the synthesis of 3,4-dimethylpenta-1,3-diene, a related compound, was achieved through a three-step process starting from acetone diethylacetal and ethyl propenyl ether, followed by a Wittig reaction to yield the diene . This approach demonstrates the type of methodology that could potentially be applied to synthesize 3,4-dimethyloctane, albeit with different starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. X-ray crystallography is a common technique used to determine the precise arrangement of atoms within a crystal. For example, the crystal and molecular structure of a complex containing a 3,4-dimethyl moiety was elucidated using X-ray methods, revealing an exact C2 symmetry and specific bond lengths . Such detailed structural information is essential for the rational design and synthesis of new compounds with desired properties.
Chemical Reactions Analysis
The reactivity of organic molecules like 3,4-dimethyloctane is influenced by their structure and the presence of functional groups. The Diels-Alder reaction is a common and powerful synthetic tool used to construct cyclic structures. In the case of 3,4-dimethylpenta-1,3-diene, a Diels-Alder reaction with maleic anhydride was used to obtain bicyclic adducts, showcasing the type of chemical transformations that dienes can undergo . Although 3,4-dimethyloctane does not contain a diene moiety, understanding such reactions provides a broader context for the types of chemical processes that can be applied to similar molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Techniques such as NMR, IR, UV-Vis, and mass spectroscopy are commonly used to characterize these properties. For instance, a novel compound's properties were evaluated using quantum chemical calculations and various spectroscopic methods, providing insights into its thermodynamic stability and electronic transitions . Similarly, the physical and chemical properties of 3,4-dimethyloctane could be analyzed using these techniques to gain a comprehensive understanding of the molecule.
Wissenschaftliche Forschungsanwendungen
Forschung zu thermophysikalischen Eigenschaften
3,4-Dimethyloctan wird in der Untersuchung thermophysikalischer Eigenschaften umfassend eingesetzt. Die NIST/TRC Web Thermo Tables bieten kritisch bewertete thermodynamische Eigenschaftsdaten für diese Verbindung, die entscheidend sind, um ihr Verhalten bei verschiedenen Temperaturen und Drücken zu verstehen . Diese Daten sind für die Konstruktion von Prozessen in der Chemietechnik und verwandten Bereichen unerlässlich.
Organische Chemie und Synthese
In der organischen Chemie dient this compound als Modellverbindung, um die Struktur und Reaktivität von verzweigten Alkanen zu untersuchen . Seine molekulare Struktur hilft beim Verständnis der sterischen Effekte und der Stabilität von Carbokationen bei der organischen Synthese.
Industrielle Anwendungen
Die Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Verwendung als Speziallösungsmittel oder als synthetisches Zwischenprodukt in industriellen Anwendungen. Ihr Siedepunkt und ihre unpolare Natur könnten in Prozessen genutzt werden, die bestimmte Lösungsmitteleigenschaften erfordern .
Pharmazeutische Industrie
Biokatalytische Verfahren zur Synthese von optisch reinen vic-Halogenhydrine, die wertvolle Bausteine für Naturstoffe und Pharmazeutika sind, haben Interesse an Verbindungen wie this compound gezeigt. Diese Methoden können zu effizienteren und umweltfreundlicheren Synthesewegen für die Arzneimittelproduktion führen .
Umweltwirkungsstudien
Die Forschung zu den Umweltauswirkungen von Kohlenwasserstoffen umfasst Verbindungen wie this compound. Das Verständnis seines Verhaltens in der Umwelt, wie z. B. Abbauwege und potenzielle Toxizität, ist entscheidend für die Bewertung ökologischer Risiken .
Materialwissenschaften
In den Materialwissenschaften können die thermodynamischen Daten von this compound verwendet werden, um die Materialeigenschaften neuer synthetischer Polymere und Verbundwerkstoffe vorherzusagen. Seine molekularen Wechselwirkungen und seine Stabilität spielen eine Rolle bei der Bestimmung der physikalischen Eigenschaften von Materialien .
Biochemische Forschung
Die Struktur von this compound wird in der Biochemie verwendet, um die Fluidität und Permeabilität von Lipidmembranen zu verstehen. Seine verzweigte Kettenstruktur kann bestimmte Aspekte komplexer biologischer Lipide nachahmen .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in der Gaschromatographie und Massenspektrometrie verwendet werden. Seine klar definierten physikalischen und chemischen Eigenschaften machen es für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden geeignet .
Eigenschaften
IUPAC Name |
3,4-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871245 | |
| Record name | 3,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15869-92-8 | |
| Record name | Octane, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges arose during the synthesis of 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, and how were they addressed?
A1: The research primarily focused on synthesizing 2-(3,5-dihydroxyphenyl)-3-methyloctane, with 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane being one of the related alkylresorcinols explored. The paper mentions that a key precursor for this compound and two others were successfully prepared []. This suggests that synthesizing the final product, 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, presented further challenges that were not fully addressed within the scope of this research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



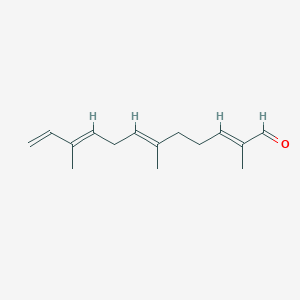
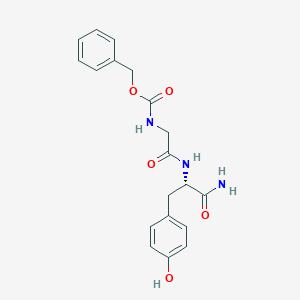
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)

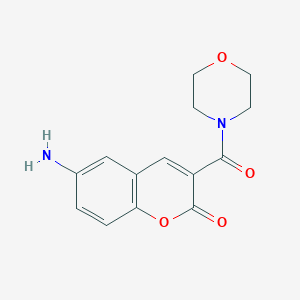

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)


